4,4',4'',4'''-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde
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Overview
Description
4,4’,4’‘,4’‘’-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde: is a complex organic compound with the molecular formula C48H34O4 and a molecular weight of 674.78 g/mol . This compound is characterized by its unique structure, which includes a pyrene core substituted with tert-butyl groups and benzaldehyde moieties. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde typically involves the following steps:
Miyaura Coupling Reaction: 2-bromo-7-tert-butylpyrene is reacted with 4-formylphenylboronic acid to afford 4-(7-(tert-butyl)pyrene-2-yl)benzaldehyde in a yield of 67%.
Aldehyde Derivative Formation: The obtained aldehyde derivative is then reacted with pyrrole in the presence of trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar organic chemistry techniques involving coupling reactions and aldehyde formation under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzaldehyde moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine oxyacids are used for selective oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: The major products include 4,5-dione or 4,5,9,10-tetraone derivatives.
Reduction: The corresponding alcohols or amines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Optoelectronics: The compound is used as a building block for organic optoelectronic applications due to its unique electronic properties.
Biology and Medicine:
Fluorescent Probes: It can be used in the development of fluorescent probes for biological imaging.
Industry:
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde involves its interaction with molecular targets through its aldehyde and pyrene moieties. The aldehyde groups can form Schiff bases with amines, while the pyrene core can participate in π-π stacking interactions. These interactions can influence the electronic properties of the compound, making it useful in optoelectronic applications .
Comparison with Similar Compounds
2,7-di-tert-butylpyrene: This compound is similar in structure but lacks the benzaldehyde moieties.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Another compound with similar electronic properties but different functional groups.
Uniqueness: 4,4’,4’‘,4’‘’-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde is unique due to its combination of a pyrene core with tert-butyl and benzaldehyde groups, which imparts distinct electronic and chemical properties, making it valuable for specific applications in optoelectronics and materials science .
Properties
Molecular Formula |
C48H34O4 |
---|---|
Molecular Weight |
674.8 g/mol |
IUPAC Name |
4-[7-tert-butyl-3,5,9-tris(4-formylphenyl)pyren-1-yl]benzaldehyde |
InChI |
InChI=1S/C48H34O4/c1-48(2,3)37-20-42-40(35-16-8-31(27-51)9-17-35)23-44-38(33-12-4-29(25-49)5-13-33)22-39(34-14-6-30(26-50)7-15-34)45-24-41(43(21-37)46(42)47(44)45)36-18-10-32(28-52)11-19-36/h4-28H,1-3H3 |
InChI Key |
VJKSROKOISGHGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C3C(=CC(=C4C3=C2C(=C1)C(=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O |
Origin of Product |
United States |
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